molecular formula C10H18BF3KNO2 B15325169 Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate

Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate

Cat. No.: B15325169
M. Wt: 291.16 g/mol
InChI Key: LFBFEECMHHYNMI-UHFFFAOYSA-N
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Description

Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to an azetidine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the field of medicinal chemistry. The presence of the trifluoroborate group makes it a valuable reagent for various coupling reactions, including the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Attachment of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Coupled products with new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Medicine: Used in the development of pharmaceutical compounds due to its ability to introduce trifluoroborate groups into drug candidates.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide involves the following steps:

    Activation: The compound is activated by a palladium catalyst, which facilitates the formation of a palladium-trifluoroborate complex.

    Transmetalation: The trifluoroborate group is transferred from boron to palladium.

    Coupling: The activated complex undergoes coupling with an appropriate electrophile to form the desired product.

Comparison with Similar Compounds

Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide can be compared with other similar compounds, such as:

    Potassium (1-{[(tert-butoxy)carbonyl]amino}acetyl)azetidin-3-yl]trifluoroboranuide: Similar structure but different functional groups.

    Potassium (1-{[(tert-butoxy)carbonyl]amino}methyl)trifluoroboranuide: Similar trifluoroborate group but different carbon chain length.

The uniqueness of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

Molecular Formula

C10H18BF3KNO2

Molecular Weight

291.16 g/mol

IUPAC Name

potassium;trifluoro-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]ethyl]boranuide

InChI

InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-8(7-15)4-5-11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1

InChI Key

LFBFEECMHHYNMI-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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